synthesis and characterization of 5,6-Dinitro-1H-indazole
synthesis and characterization of 5,6-Dinitro-1H-indazole
An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Dinitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 5,6-Dinitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a highly functionalized indazole, it serves as a critical building block for the synthesis of more complex molecular architectures. This document outlines a robust synthetic pathway, comprehensive characterization methodologies, and essential safety protocols, grounded in established chemical principles and supported by authoritative references.
The indazole ring system is a prominent bicyclic heterocycle that is isosteric to indole. This structural feature allows indazole-containing molecules to act as effective mimics for biological signaling molecules, making them a cornerstone in modern drug discovery.[1] Indazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3][4][5] The introduction of nitro groups onto the indazole core, as in 5,6-Dinitro-1H-indazole, profoundly alters its electronic properties and provides reactive handles for further chemical modification, making it a valuable intermediate for developing novel therapeutic agents and energetic materials.
Synthesis of 5,6-Dinitro-1H-indazole
The synthesis of 5,6-Dinitro-1H-indazole is most effectively achieved through the electrophilic nitration of a suitable indazole precursor. While direct dinitration of 1H-indazole can be challenging to control, a more reliable and regioselective approach involves the nitration of a mono-nitroindazole intermediate, such as 6-nitro-1H-indazole.
Rationale of the Synthetic Approach
The chosen pathway relies on the principles of electrophilic aromatic substitution. The indazole ring is an electron-rich system, susceptible to attack by electrophiles. However, the existing nitro group in 6-nitro-1H-indazole is a powerful deactivating group and a meta-director. The reaction requires harsh conditions—a mixture of concentrated nitric and sulfuric acids—to generate the highly reactive nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium electrophile. The incoming second nitro group is directed to the 5-position, which is meta to the existing nitro group at the 6-position and is electronically favored for substitution.
Experimental Protocol: Synthesis from 6-Nitro-1H-indazole
Disclaimer: This protocol involves highly corrosive and reactive materials. Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn at all times. The reaction must be performed in a certified chemical fume hood.
Materials:
-
6-Nitro-1H-indazole (1.0 eq)
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Crushed Ice
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Deionized Water
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Ethanol
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.
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Precursor Addition: Slowly add 6-nitro-1H-indazole[5][6] to the cold sulfuric acid in small portions, ensuring the temperature does not exceed 10 °C. Stir the mixture until all the solid has dissolved.
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Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, keeping it cool. Add this nitrating mixture dropwise to the solution of 6-nitro-1H-indazole over 30-60 minutes. Maintain the reaction temperature strictly between 0 °C and 10 °C throughout the addition.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. This will precipitate the crude product.
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Isolation: Isolate the precipitated solid by vacuum filtration. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).
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Neutralization: To remove any residual acid, suspend the crude product in a saturated sodium bicarbonate solution and stir for 15 minutes. Filter the solid again and wash with deionized water.
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Purification: Dry the crude product. Recrystallize the solid from ethanol to yield pure 5,6-Dinitro-1H-indazole as a crystalline solid.
Synthesis Workflow Diagram
Caption: Synthetic route for 5,6-Dinitro-1H-indazole.
Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized 5,6-Dinitro-1H-indazole requires a suite of analytical techniques. Each method provides complementary information to build a complete structural profile.
Spectroscopic and Analytical Techniques
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¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for confirming the covalent structure. In the ¹H NMR spectrum (typically run in DMSO-d₆), one would expect to see a broad singlet for the N-H proton at a downfield chemical shift (>13 ppm)[7]. The aromatic region should reveal two singlets corresponding to the protons at the C4 and C7 positions, as they have no adjacent protons for coupling. The proton at C3 will also appear as a singlet. In the ¹³C NMR spectrum, seven distinct carbon signals are expected, with the carbons attached to the nitro groups (C5 and C6) being significantly shifted downfield due to the strong electron-withdrawing effect.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The most prominent signals for 5,6-Dinitro-1H-indazole will be the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro groups (N-O), typically found around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.[7] A broad absorption band in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibration.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 5,6-Dinitro-1H-indazole (C₇H₄N₄O₄), the expected molecular ion peak [M]⁺ would be observed at an m/z ratio of approximately 208.02.[8] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Summary of Characterization Data
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic H (C4, C7, C3): ~8.0-9.0 ppm (singlets); N-H: >13 ppm (broad singlet)[7][9] |
| ¹³C NMR | Chemical Shift (δ) | Aromatic C: ~110-150 ppm; C-NO₂ expected to be significantly downfield |
| IR Spectroscopy | Wavenumber (cm⁻¹) | N-O stretch (asymmetric): ~1540 cm⁻¹; N-O stretch (symmetric): ~1350 cm⁻¹; N-H stretch: ~3300 cm⁻¹[7] |
| Mass Spectrometry | m/z Ratio | [M]⁺ at ~208, corresponding to the molecular formula C₇H₄N₄O₄[8] |
| Melting Point | Temperature (°C) | Expected to be a high-melting solid, characteristic of highly polar, crystalline compounds |
Characterization Workflow Diagram
Caption: Workflow for the structural characterization of the title compound.
Safety and Handling
Critical Safety Notice: Dinitro-aromatic compounds are potentially explosive and must be handled with extreme care. They can be sensitive to heat, shock, and friction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, flame-retardant lab coat, and heavy-duty gloves.[10][11]
-
Ventilation: All work must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Static Discharge: Take precautionary measures against static discharge. Ground all equipment and use non-sparking tools.[10]
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from heat sources, sparks, and open flames. Keep it wetted with a desensitizing agent (e.g., water) if required for long-term storage, similar to other energetic materials.[10]
-
Handling: Avoid grinding the material or subjecting it to mechanical shock or friction. Use plastic or rubber-tipped spatulas.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous and potentially explosive chemical waste.
References
- Supporting Information for "Copper-Catalyzed Annulation of Oxime Acetates and Amines: A New Approach to 1H-Indazoles". (n.d.).
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Oulemda, B., Rakib, E. M., Abbassi, N., Saadi, M., & El Ammari, L. (2014). 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o101. Retrieved from [Link]
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Wallace, J. M., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. Retrieved from [Link]
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Alkorta, I., Claramunt, R. M., Elguero, J., & Roussel, C. (2022). ¹H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d6 at 500 MHz. Molecules. Retrieved from [Link]
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Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5868–5879. Retrieved from [Link]
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O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. Retrieved from [Link]
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Kouakou, K. C., et al. (2014). 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o417. Retrieved from [Link]
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Marin-Luna, M., Claramunt, R. M., Elguero, J., & Alkorta, I. (2020). The structure and properties of 5,6-dinitro-1H-benzotriazole. Journal of Molecular Structure. Retrieved from [Link]
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NIST. (n.d.). 1H-Indazole, 6-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
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Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
- CN107805221A - Method for preparing 1H-indazole derivative. (2018). Google Patents.
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Wang, C., et al. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.). ResearchGate. Retrieved from [Link]
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5,6-Dinitro-1H-indazole. (n.d.). CAS Common Chemistry. Retrieved from [Link]
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Plot of X-ray crystallographic data for 6a. (n.d.). ResearchGate. Retrieved from [Link]
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Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
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ETAD'S REFERENCE FOR THE SAFE HANDLING OF DYES. (2023). ETAD. Retrieved from [Link]
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